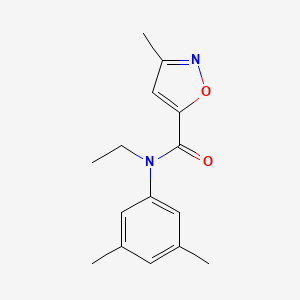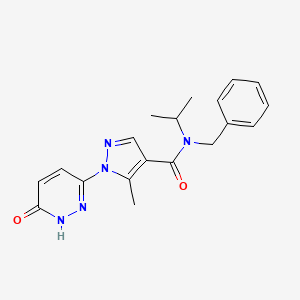![molecular formula C19H15NO4S B7547798 3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)
3-[(2-Phenylphenyl)sulfonylamino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Phenylphenyl)sulfonylamino]benzoic acid is a chemical compound that belongs to the class of sulfonylurea drugs. It is commonly known as Sulfonylurea herbicide and is widely used in agriculture to control weeds. The compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(2-Phenylphenyl)sulfonylamino]benzoic acid involves the binding to the sulfonylurea receptor (SUR) on the pancreatic beta cells. This binding results in the closure of ATP-sensitive potassium channels, leading to depolarization of the cell membrane and subsequent calcium influx. The increased intracellular calcium triggers insulin secretion, which helps to lower blood glucose levels.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects, including the stimulation of insulin secretion, inhibition of glucagon secretion, and improvement of glucose uptake by peripheral tissues. It also has anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-Phenylphenyl)sulfonylamino]benzoic acid has several advantages for lab experiments, including its potency and selectivity for the SUR receptor. However, it also has limitations, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for the research and development of 3-[(2-Phenylphenyl)sulfonylamino]benzoic acid. These include exploring its potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies may be conducted to investigate the compound's potential as a herbicide and its impact on the environment. Finally, research may focus on the development of new analogs and derivatives with improved efficacy and reduced toxicity.
In conclusion, this compound is a chemical compound with significant potential applications in various fields, particularly in medicine and agriculture. Its unique properties and mechanism of action make it an attractive target for scientific research and development. Further studies are needed to fully explore its potential and develop new analogs and derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 3-[(2-Phenylphenyl)sulfonylamino]benzoic acid involves the reaction of 2-phenylbenzenamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields the desired product, which can be purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of diabetes. Sulfonylurea drugs have been used for decades to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells. 3-[(2-Phenylphenyl)sulfonylamino]benzoic acid is a potent insulin secretagogue and has been shown to improve glucose tolerance in animal models.
Propriétés
IUPAC Name |
3-[(2-phenylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c21-19(22)15-9-6-10-16(13-15)20-25(23,24)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFYBJAYWNYSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)

![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)
![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)


![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
